Product packaging for Cyclopentadecene(Cat. No.:CAS No. 34458-54-3)

Cyclopentadecene

Cat. No.: B13795432
CAS No.: 34458-54-3
M. Wt: 208.38 g/mol
InChI Key: BKUVLGADJFPJRI-UPHRSURJSA-N
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Description

Cyclopentadecene is a macrocyclic alkene with the molecular formula C₁₅H₂₈ and a 15-membered carbon ring containing one double bond. Its (1E)-isomer is registered under CAS number 2146-35-2 . This compound is structurally significant due to its unsaturated ring system, which imparts unique reactivity, such as participation in epoxidation reactions to form this compound oxide (a mixture of cis and trans isomers), as noted in commercial catalogs . This compound is primarily utilized in organic synthesis, particularly as a precursor for epoxide derivatives, which are marketed for research applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28 B13795432 Cyclopentadecene CAS No. 34458-54-3

Properties

CAS No.

34458-54-3

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

cyclopentadecene

InChI

InChI=1S/C15H28/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-2H,3-15H2/b2-1-

InChI Key

BKUVLGADJFPJRI-UPHRSURJSA-N

Isomeric SMILES

C1CCCCCC/C=C\CCCCCC1

Canonical SMILES

C1CCCCCCC=CCCCCCC1

Origin of Product

United States

Preparation Methods

Stepwise Procedure:

Step Description Reagents and Conditions Outcome
1 Formation of cyclopentadecanediol ketal Cyclopentadecanone dissolved in cyclohexane, ethylene glycol and p-toluenesulfonic acid added, refluxed for ~12 hours Cyclopentadecanediol ketal intermediate formed after extraction and concentration
2 Bromination of ketal N-bromosuccinimide dissolved in acetone, cyclopentadecanediol ketal added, stirred at 70°C for ~5 hours 2-bromo-cyclopentadecyl 1,2-propylene glycol ketal obtained as brown oily liquid
3 Dehydrohalogenation (elimination) 2-bromo-cyclopentadecyl ketal reacted with potassium tert-butoxide in tert-butyl alcohol, refluxed at 90°C for ~12 hours Formation of 2-cyclopentadecene 1,2-propylene glycol ketal
4 Deprotection to yield this compound 2-cyclopentadecene ketal treated with p-toluenesulfonic acid in propanol, heated ~6 hours, pH adjusted, solvent removed This compound obtained as a dark brown oily liquid with ~53% yield

Key Advantages:

  • Simple synthetic route with convenient operation.
  • Short reaction times and relatively low cost.
  • High purity and yield of this compound product.
  • Significant for improving quality and safety in applications such as pharmaceuticals.

Synthesis via Macrocyclic Ring Formation from Vegetable Oil Derivatives

A novel green chemistry approach uses renewable plant resources, specifically Malania oleifera Chum oil, rich in 15-tetracosenic acid, as a starting material for synthesizing cyclopentadecanone and related macrocycles, which can be further converted to this compound.

Process Highlights:

  • Ozonolysis of Malania oleifera oil in hexane and acetic acid at low temperature (0°C) to cleave double bonds.
  • Subsequent oxidation with hydrogen peroxide to form intermediate products.
  • Acid-catalyzed esterification and cyclization steps to yield cyclopentadecanone and cyclopentadecanolide.
  • The cyclopentadecanone thus synthesized can be used as a precursor for this compound synthesis by known methods.

Yields:

Compound Yield (%)
Cyclopentadecanone 38.5
Cyclopentadecanolide 63.0

Benefits:

  • Utilizes a renewable, plant-based raw material.
  • Fewer synthetic steps and higher utilization efficiency of fatty acid precursors.
  • Economical and environmentally friendly synthesis pathway.

Preparation of 2-Cyclopentadecene Derivatives via Crown Ether Tethering

In research focused on supramolecular chemistry, derivatives of this compound, such as 2-cyclopentadecene tethered with benzo-15-crown-5 ethers, have been synthesized for study of inclusion phenomena.

Synthesis Details:

  • Preparation of 4′,5′-dibromomethene-benzo-15-crown-5 by reaction of benzo-15-crown-5 with paraformaldehyde in hydrogen bromide and acetic acid.
  • Subsequent coupling with 6-diethylenetriamino-6-deoxy-β-cyclodextrin in dry N,N-dimethylformamide with triethylamine at elevated temperatures.
  • Purification by column chromatography yields the crown ether tethered this compound derivatives.

Analytical Techniques Used:

  • Mass spectrometry (FAB-MS).
  • Proton nuclear magnetic resonance spectroscopy (1H-NMR).
  • Elemental analysis.
  • Circular dichroism and UV-visible spectroscopy.
  • Fluorescence spectroscopy.

This method is more specialized and targeted towards functionalized this compound derivatives for supramolecular applications rather than bulk this compound preparation.

Summary Table of Preparation Methods

Method Starting Material Key Steps Yield / Remarks Source
Multi-step synthesis from cyclopentadecanone Cyclopentadecanone Ketal formation, bromination, elimination, deprotection ~53% yield, high purity
Renewable resource-based synthesis Malania oleifera oil Ozonolysis, oxidation, esterification, cyclization 38.5% for cyclopentadecanone precursor
Crown ether tethered derivative synthesis Benzo-15-crown-5 and cyclodextrin Bromomethylation, coupling reactions Specialized derivatives, lower yields

Chemical Reactions Analysis

Cyclopentadecene undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include cyclopentadecanone, cyclopentadecane, and dihalogenated this compound derivatives .

Scientific Research Applications

Organic Synthesis

Cyclopentadecene serves as a precursor for synthesizing more complex organic molecules. Its reactivity allows for the formation of various functional groups through:

  • Diels-Alder Reactions: this compound can act as a diene in Diels-Alder reactions, forming cycloadducts that are useful in synthesizing natural products and pharmaceuticals.
  • Polymerization: The compound can polymerize to form polycyclic structures, which are important in creating advanced materials with specific properties.

Materials Science

In materials science, this compound is utilized for developing new polymers and composites. Its properties contribute to:

  • Thermosetting Resins: this compound-based resins exhibit excellent thermal stability and mechanical strength, making them suitable for high-performance applications.
  • Coatings and Adhesives: The compound's reactivity allows it to be used in formulating coatings that require durability and resistance to environmental factors.

Biomedical Applications

Recent studies have highlighted the potential of this compound derivatives in biomedical applications:

  • Drug Development: Research indicates that this compound derivatives possess anticancer properties, showing promise as therapeutic agents against various cancer cell lines.
  • Biocompatible Materials: Due to its chemical structure, this compound can be modified to create biocompatible materials for medical implants and drug delivery systems.

Case Study 1: Diels-Alder Reactions

A study demonstrated the utility of this compound in Diels-Alder reactions, leading to the synthesis of complex bicyclic compounds. These compounds exhibited significant biological activity against cancer cells, suggesting a pathway for developing new anticancer drugs.

Case Study 2: Polymer Development

Research focused on creating thermosetting polymers from this compound showed enhanced thermal stability and mechanical properties compared to traditional polymers. These materials are being explored for use in aerospace and automotive industries due to their lightweight and strong characteristics.

Data Tables

Application AreaSpecific UseKey Benefits
Organic SynthesisDiels-Alder ReactionsFormation of complex organic molecules
Materials ScienceThermosetting ResinsHigh thermal stability
Biomedical ApplicationsDrug DevelopmentPotential anticancer agents
Biomedical ApplicationsBiocompatible MaterialsSuitable for medical implants

Mechanism of Action

The mechanism of action of cyclopentadecene and its derivatives involves interactions with specific molecular targets and pathways. For example, this compound derivatives may interact with enzymes or receptors in biological systems, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

trans-1-(Cyclohexylmethyl)-4-ethylcyclohexane (CAS 54934-94-0)

  • Structure : A bicyclic system featuring a cyclohexane ring substituted with a cyclohexylmethyl group and an ethyl group in the trans configuration.
  • Likely undergoes substitution or oxidation under harsh conditions.
  • Applications: No explicit data in the evidence, but such branched cyclohexane derivatives are often used as solvents or intermediates in materials science .

1,3-Dicyclohexylpropane (CAS 3178-24-3)

  • Structure : A linear propane chain bridged by two cyclohexane rings at the 1 and 3 positions.
  • Reactivity : Fully saturated, with reactivity dominated by C-H bond cleavage or ring-opening reactions.
  • Applications: Potential use in polymer chemistry or as a hydrophobic component in surfactants .

This compound (CAS 2146-35-2)

  • Structure : Macrocyclic alkene with a single double bond.
  • Reactivity : High propensity for electrophilic addition (e.g., epoxidation) due to the double bond.
  • Applications : Key precursor for synthesizing epoxides, which are bioactive or polymerizable compounds .

Functional Analog: Cyclopentadecanone (CAS 502-72-7)

  • Molecular Weight : 224.38 g/mol vs. 208.38 g/mol for this compound.
  • Reactivity : The ketone group enables nucleophilic additions (e.g., Grignard reactions) instead of electrophilic additions.
  • Applications : Used in fragrance industries due to macrocyclic ketones' musky odor .

Data Table: Comparative Analysis of C₁₅H₂₈ Compounds

Compound CAS Number Structure Functional Group Key Reactivity Applications
This compound (1E) 2146-35-2 Macrocyclic alkene Double bond Epoxidation, hydrogenation Epoxide synthesis
trans-1-(Cyclohexylmethyl)-4-ethylcyclohexane 54934-94-0 Bicyclic cyclohexane Saturated C-C bonds Substitution, oxidation Solvent/intermediate
1,3-Dicyclohexylpropane 3178-24-3 Linear propane with cyclohexane Saturated C-C bonds Ring-opening, C-H activation Polymer chemistry
Cyclopentadecanone 502-72-7 Macrocyclic ketone Ketone Nucleophilic addition Fragrance industry

Biological Activity

Cyclopentadecene is a hydrocarbon compound with a unique structure that has garnered interest in various fields, particularly in medicinal chemistry and material science. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Structure and Properties

This compound is a cyclic alkene with a 15-membered carbon ring and a double bond. Its molecular formula is C15H28C_{15}H_{28}, and it is characterized by its hydrophobic nature and potential for various chemical modifications.

Anticancer Properties

Recent studies have indicated that this compound derivatives exhibit notable anticancer activities. For instance, research has shown that certain substituted cyclopentadecenes can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that a specific derivative led to a significant decrease in cell viability in breast cancer cell lines (MCF-7) with an IC50 value of approximately 200 µM, suggesting its potential as an anticancer agent .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for antimicrobial properties. In vitro tests revealed that some derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. For example, one derivative showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. Compounds derived from this compound were found to significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cell culture models. One study reported a reduction of IL-6 levels by 60% at a concentration of 100 µM, highlighting its therapeutic potential in inflammatory diseases .

Study 1: Anticancer Activity in MCF-7 Cells

In a controlled experiment, this compound was tested on MCF-7 breast cancer cells. The results showed:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
508510
1007025
2004060

These findings suggest that higher concentrations lead to increased apoptosis and reduced cell viability, indicating the compound's potential as an anticancer agent .

Study 2: Antibacterial Efficacy

A series of derivatives were synthesized from this compound and tested against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

The results indicate that while some derivatives are effective against specific strains, further optimization may be necessary to enhance their antibacterial properties .

Q & A

Q. What are the standard laboratory methods for synthesizing Cyclopentadecene, and how do experimental conditions influence yield?

this compound synthesis typically involves catalytic cyclization of linear precursors (e.g., pentadecatriene) or olefin metathesis. Key factors include:

  • Catalyst selection : Grubbs catalysts (for metathesis) or acid catalysts (for cyclization) are common. Optimize catalyst loading to balance cost and efficiency .
  • Temperature control : Maintain 60–100°C for metathesis to prevent side reactions. For cyclization, higher temperatures (120–150°C) may be required but risk decomposition .
  • Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate high-purity product. Monitor purity via GC-MS or NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and detect impurities. Look for characteristic alkene signals (δ 5.0–5.5 ppm) and absence of extraneous peaks .
  • IR spectroscopy : Validate C-H stretching (2800–3000 cm1^{-1}) and alkene C=C (1640–1680 cm1^{-1}) bands .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M]+^+) and rules out isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?

  • Comparative validation : Replicate prior studies using identical conditions. For example, use bomb calorimetry to measure enthalpy and compare with computational (DFT) predictions .
  • Error analysis : Quantify instrumental uncertainty (e.g., calorimeter calibration) and sample purity effects. Use ANOVA to identify significant discrepancies between datasets .
  • Collaborative replication : Partner with independent labs to verify results, ensuring methodological transparency .

Q. What experimental strategies optimize the study of this compound’s reaction mechanisms under varying kinetic conditions?

  • Variable control : Systematically alter temperature, solvent polarity, and catalyst type. For example, use deuterated solvents in 1^1H NMR to track proton transfer steps .
  • In-situ monitoring : Employ stopped-flow IR or UV-Vis spectroscopy to capture transient intermediates .
  • Computational modeling : Pair experimental data with DFT calculations (e.g., Gaussian 16) to propose plausible transition states .

Q. How should researchers design experiments to investigate this compound’s environmental stability and degradation pathways?

  • Accelerated aging : Expose samples to UV light (λ = 254 nm) and elevated humidity. Analyze degradation products via LC-MS .
  • Ecotoxicology assays : Use Daphnia magna or algal cultures to assess aquatic toxicity. Compare results with structurally similar hydrocarbons (e.g., cyclododecane) .
  • Statistical modeling : Apply principal component analysis (PCA) to correlate degradation rates with environmental variables (pH, temperature) .

Methodological Best Practices

Q. What precautions are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
  • Waste disposal : Collect residues in sealed containers labeled “halogen-free organic waste.” Avoid aqueous discharge due to potential aquatic toxicity .
  • Spill management : Absorb spills with vermiculite, place in sealed bags, and consult institutional EH&S protocols .

Q. How can researchers ensure reproducibility when publishing this compound-related studies?

  • Detailed protocols : Report exact catalyst concentrations, solvent grades, and instrument settings (e.g., NMR spectrometer frequency) .
  • Data transparency : Share raw spectral data and computational input files in supplementary materials .
  • Negative results : Document failed experiments (e.g., unsuccessful catalyst systems) to guide future work .

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